molecular formula C30H48O2 B049110 Roburic acid CAS No. 6812-81-3

Roburic acid

Cat. No.: B049110
CAS No.: 6812-81-3
M. Wt: 440.7 g/mol
InChI Key: RPPYCVULPFKBOG-CSHKLQQTSA-N
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Description

Roburic acid is a tetracyclic triterpenoid compound found in the plant Gentiana macrophylla. It is known for its anti-inflammatory properties and acts as an inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, with inhibitory concentration (IC50) values of 5 and 9 micromolar, respectively . This compound has garnered interest due to its potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

Target of Action

Roburic acid, a tetracyclic triterpenoid found in Gentiana macrophylla, primarily targets Cyclooxygenase (COX) , with IC50 values of 5 and 9 μM for COX-1 and COX-2, respectively . It also targets Tumor Necrosis Factor (TNF) and CD44 and Folate Receptor .

Mode of Action

This compound binds directly to TNF with high affinity , blocking the interaction between TNF and its receptor (TNF-R1), and significantly inhibiting TNF-induced NF-κB activation . It also interacts with CD44 and Folate Receptor .

Biochemical Pathways

This compound affects the NF-κB signaling pathway and ERK/HIF-1α/GLUT1 pathway . It inhibits the TNF-induced phosphorylation of IKKα/β, IκBα, and p65, degradation of IκBα, nuclear translocation of p65, and NF-κB-target gene expression . It also downregulates glycolysis levels by blocking the ERK/HIF-1α/GLUT1 pathway .

Pharmacokinetics

A ph-responsive dual-target drug delivery system (rba-nps) has been developed to effectively deliver this compound to inflammatory sites .

Result of Action

This compound exhibits anti-inflammatory activity . It can effectively induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer cells . It also reprograms M1 macrophages into M2 phenotype in joints , which plays a crucial role in maintaining immune homeostasis and preventing excessive inflammation in Rheumatoid Arthritis (RA) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH-responsive drug delivery system (RBA-NPs) enhances the therapeutic effect of this compound in RA models

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of roburic acid typically involves the extraction from natural sources such as Gentiana macrophylla. The process includes:

    Extraction: The plant material is subjected to solvent extraction using solvents like ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

    Isolation: this compound is isolated based on its unique chemical properties and structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction and purification processes. The use of biotechnological methods, such as plant cell culture techniques, can also be explored to enhance yield and purity. Optimization of extraction solvents, temperature, and time are crucial for maximizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Roburic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Roburic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.

    Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

    Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.

Uniqueness of Roburic Acid

This compound is unique due to its specific inhibitory effects on cyclooxygenase enzymes and its potential for targeted drug delivery systems. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for therapeutic applications.

Biological Activity

Roburic acid (RA), a tetracyclic triterpenoid derived from Gentiana macrophylla and oak galls, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and osteoprotective effects. This article synthesizes current research findings on the biological activity of RA, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique tetracyclic structure, which contributes to its biological efficacy. The chemical formula is noted for its ability to interact with various cellular targets, influencing multiple signaling pathways.

1. Osteoclastogenesis Inhibition

Research indicates that RA significantly inhibits osteoclastogenesis and bone resorption. In a study by Wang et al., RA was shown to target RANKL-induced intracellular signaling pathways. At concentrations ranging from 1 to 10 μM, RA effectively dampened the differentiation of bone marrow macrophages into osteoclasts without exhibiting cytotoxicity. The mechanism involves:

  • Suppression of TRAF6 : RA downregulates TRAF6, a critical adaptor protein in RANKL signaling.
  • Inhibition of NF-κB Activity : RA reduces NF-κB activation, leading to decreased expression of osteoclastogenic markers.
  • Regulation of Calcium Signaling : The compound modulates calcium oscillations crucial for osteoclast function .

2. Anticancer Properties

RA has demonstrated promising anticancer effects, particularly against lung cancer. A study published in Frontiers in Oncology utilized network pharmacology and molecular docking techniques to explore the potential mechanisms by which RA inhibits lung cancer cell proliferation and metastasis. Key findings include:

  • Activation of PPARγ Pathway : RA activates the PPARγ signaling pathway, which is involved in regulating cell differentiation and apoptosis.
  • Induction of Autophagy : The compound triggers autophagic processes in cancer cells, contributing to reduced tumor growth.
  • Targeting Multiple Pathways : Enrichment analysis revealed that RA influences several pathways including arachidonic acid metabolism and Notch signaling .

Biological Activity Summary Table

Biological ActivityMechanism of ActionReference
Osteoclastogenesis InhibitionSuppresses TRAF6, inhibits NF-κB activity
Anticancer EffectsActivates PPARγ pathway, induces autophagy
Anti-inflammatory EffectsModulates NF-κB and MAPK pathways

Case Study: Osteoporosis Treatment

In an ovariectomized mouse model simulating post-menopausal osteoporosis, RA exhibited significant therapeutic effects against bone loss. The treatment resulted in decreased osteoclast number and activity while promoting bone density recovery .

Experimental Findings: Lung Cancer

In vitro studies demonstrated that RA inhibited the proliferation of lung cancer cells by downregulating key oncogenic pathways. The research identified seven hub targets with strong binding affinities to RA, suggesting a multi-targeted approach to lung cancer therapy .

Properties

IUPAC Name

3-[(1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20-,21+,22+,24-,26+,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPYCVULPFKBOG-CSHKLQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)[C@@H]2[C@H]1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318071
Record name Roburic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6812-81-3
Record name Roburic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6812-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roburic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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